5-Amino-6,6,6-trifluorohexanoic acid is a fluorinated amino acid that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group, which significantly alters its reactivity and biological interactions compared to non-fluorinated analogs. It is primarily used in pharmaceutical research and protein engineering, where it serves as a building block for the synthesis of peptides and other biologically active compounds.
5-Amino-6,6,6-trifluorohexanoic acid can be synthesized through several methods, primarily involving the alkylation of chiral glycine derivatives or through nucleophilic substitution reactions with trifluoromethylating agents. These synthetic routes have been optimized for large-scale production, making the compound accessible for research and industrial applications.
This compound falls under the category of fluorinated amino acids, which are amino acids that contain fluorine atoms in their structure. The presence of fluorine not only enhances the stability of the molecule but also influences its interaction with biological systems.
The synthesis of 5-amino-6,6,6-trifluorohexanoic acid typically involves two main approaches:
5-Amino-6,6,6-trifluorohexanoic acid has a molecular formula of CHFN O. The structural features include:
This unique arrangement contributes to its distinct chemical behavior and biological activity.
5-Amino-6,6,6-trifluorohexanoic acid can undergo various chemical reactions:
The mechanism of action for 5-amino-6,6,6-trifluorohexanoic acid is primarily attributed to its enhanced lipophilicity due to the trifluoromethyl group. This property allows it to interact effectively with hydrophobic regions of proteins or cell membranes, potentially modulating enzyme activities or signal transduction pathways.
5-Amino-6,6,6-trifluorohexanoic acid finds significant applications in:
Traditional synthetic routes for ω-trifluoromethyl amino acids like 5-amino-6,6,6-trifluorohexanoic acid rely on linear chain elongation strategies. The Arndt-Eistert homologation enables stepwise carbon-chain extension of α-amino acids, wherein a carboxylic acid is converted to a diazoketone and further rearranged to a homologated acid. For trifluoromethylated analogs, this method requires N-protected 4-amino-5,5,5-trifluoropentanoic acid as a precursor, which undergoes homologation to introduce the sixth carbon atom. Alternative approaches employ alkylation of glycine equivalents using Schiff base Ni(II) complexes (e.g., (S)-5), enabling nucleophilic displacement with 1,1,1-trifluoro-4-iodobutane. However, these methods face challenges in suppressing diastereomeric byproducts (e.g., bis-alkylated species) and oxidative degradation under basic conditions [8].
Table 1: Conventional Methods for ω-Trifluoromethyl Amino Acid Synthesis
Method | Starting Material | Key Reagent | Limitations |
---|---|---|---|
Arndt-Eistert Homologation | N-protected 4-amino-5,5,5-trifluoropentanoic acid | Diazomethane, Ag₂O | Multi-step protection/deprotection; moderate yields |
Glycine Alkylation | Ni(II)-BPB-glycine complex | Rf-I (Rf = CF₃(CH₂)₃) | Byproducts: bis-alkylated species, oxidized quinazolines |
Hydrolysis of Cyano Precursors | Ethyl 5-cyano-6,6,6-trifluorohexanoate | H₂SO₄/H₂O, Δ | Racemic mixture; requires enantioselective resolution |
Recent advances focus on late-stage trifluoromethylation to streamline synthesis. Copper-mediated carbotrifluoromethylation of alkenes leverages Umemiya’s reagent (CF₃SO₂Na) and tert-butyl peroxybenzoate (TBPB) to install CF₃ and ester groups across terminal alkenes. For 5-amino-6,6,6-trifluorohexanoic acid, allylglycine derivatives serve as substrates, where radical trifluoromethylation at C6 precedes esterification. The resulting ethyl 5-phthalimido-6,6,6-trifluorohexanoate is hydrolyzed to the target acid. This method achieves regioselective CF₃ migration but requires optimization for enantiocontrol [8]. Additionally, decarboxylative trifluoromethylation employs Langlois’ reagent (CF₃SO₂Na) with persulfate oxidants to functionalize α-amino acids at the ω-position, though extension beyond C5 chains remains challenging.
Stepwise assembly via dynamic kinetic resolution (DKR) addresses enantioselectivity and scalability issues inherent in classical methods. Racemic 2-amino-6,6,6-trifluorohexanoic acid undergoes DKR using chiral tridentate ligands (e.g., (S)-4) and NiCl₂ in methanol, with K₂CO₃ as base. The ligand coordinates Ni(II) and the amino acid, facilitating enantiomeric interconversion and preferential crystallization of the (S,S)-Ni(II) complex in >99.5% de. Subsequent decomplexation with HCl/H₂O releases enantiopure (S)-5-amino-6,6,6-trifluorohexanoic acid. This method achieves 97% yield on 20g scales without chromatography, outperforming alkylation routes prone to oxidation byproducts (e.g., 4-phenylquinazoline) [8].
Table 2: DKR vs. Alkylation for Enantioselective Synthesis
Parameter | Dynamic Kinetic Resolution | Glycine Alkylation |
---|---|---|
Diastereomeric Excess | >99.5% de | 84% de (optimized) |
Byproducts | None significant | Bis-alkylated species, quinazolines |
Scale | 20g+ demonstrated | Limited to <1g efficiency |
Purification | Filtration/crystallization; no LC | Requires chromatography |
Palladium-catalyzed C–H activation enables direct ω-fluorination of amino acid precursors. Protected δ-aminovaleric acid derivatives undergo γ-selective fluorination via Pd(OAc)₂/PhI(OAc)₂ catalysis, generating 5-(N-phthalimido)-6-fluorohexanoic acid. Subsequent halex reaction with CsF in DMF replaces fluorine with trifluoromethyl groups using TMSCF₃, though yields are moderate (50–60%). Electrochemical fluorination in CH₃CN/HF solutions provides an alternative, but competing over-fluorination reduces selectivity. Lewis acid-mediated trifluoromethylation (e.g., TFA/TFAA) of 6-oxohexanoic acid derivatives followed by reductive amination offers improved regiocontrol, leveraging BF₃·Et₂O to activate carbonyls for Ruppert–Prakash reagent (TMSCF₃) addition [2] [7].
Transaminases and ammonia lyases provide sustainable routes to enantiopure analogs. ω-Transaminases (ω-TA) from Arthrobacter sp. convert 6,6,6-trifluoro-5-oxohexanal to the (S)-5-amino derivative with >98% ee, though equilibrium favors the ketone. Yield-driven strategies employ lactate dehydrogenase/glucose dehydrogenase (LDH/GDH) to shift equilibrium via pyruvate reduction. Alternatively, phenylalanine ammonia lyases (PAL) catalyze anti-Markovnikov hydroamination of 6,6,6-trifluorohex-5-enoic acid, though reactivity for aliphatic substrates is low. Engineered aminomutases (e.g., L-lysine 2,3-aminomutase) enable isomerization of 6-NH₂-2,2,2-trifluorohexanoate to the 5-position isomer, achieving 70% conversion with CO₂ as activator [8].
Table 3: Biocatalytic Methods for Enantioselective Synthesis
Enzyme Class | Substrate | Conversion/Yield | ee (%) | Limitations |
---|---|---|---|---|
ω-Transaminase (Arthrobacter) | 6,6,6-Trifluoro-5-oxohexanal | 45% (equilibrium shift) | >98 | Requires multi-enzyme system |
Phenylalanine Ammonia Lyase | 6,6,6-Trifluorohex-5-enoic acid | <20% | 99 | Low activity with alkenoic acids |
Engineered Aminomutase | 6-Amino-2,2,2-trifluorohexanoate | 70% | >99 | Requires CO₂ activation |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0